molecular formula C18H15NO4 B14094234 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- CAS No. 181048-50-0

4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-

Katalognummer: B14094234
CAS-Nummer: 181048-50-0
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: HMLGEJZZCHPSCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)-: is a quinoline derivative known for its diverse applications in various scientific fields Quinoline derivatives are significant due to their presence in numerous biologically active compounds and their potential therapeutic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction mediums, such as aqueous or solvent-free conditions, can enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Wirkmechanismus

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by reacting with aliphatic amines to form highly fluorescent carboxamides . This reaction is facilitated by the compound’s ability to form stable complexes with the target molecules, enhancing their detection and analysis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Quinolinecarboxylic acid, 2-(2,6-dimethoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable fluorescent complexes makes it particularly valuable in analytical and medicinal chemistry .

Eigenschaften

CAS-Nummer

181048-50-0

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

2-(2,6-dimethoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO4/c1-22-15-8-5-9-16(23-2)17(15)14-10-12(18(20)21)11-6-3-4-7-13(11)19-14/h3-10H,1-2H3,(H,20,21)

InChI-Schlüssel

HMLGEJZZCHPSCK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.